4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
CAS No.: 886507-31-9
Cat. No.: VC6301852
Molecular Formula: C11H9ClN4S
Molecular Weight: 264.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886507-31-9 |
|---|---|
| Molecular Formula | C11H9ClN4S |
| Molecular Weight | 264.73 |
| IUPAC Name | 4-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H9ClN4S/c1-6-10(8-5-17-11(13)15-8)16-4-7(12)2-3-9(16)14-6/h2-5H,1H3,(H2,13,15) |
| Standard InChI Key | CENWSXKKVBDBGM-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C=C(C=CC2=N1)Cl)C3=CSC(=N3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a methyl group at position 2. This core is linked to a thiazole ring bearing an amine group at position 2. The molecular formula is C₁₁H₉ClN₄S, with a molecular weight of 264.73 g/mol. Its IUPAC name, 4-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 886507-31-9 |
| Molecular Formula | C₁₁H₉ClN₄S |
| Molecular Weight | 264.73 g/mol |
| SMILES | CC1=C(N2C=C(C3=NC(=CS3)N)Cl)C=CN2C=C1 |
| InChI Key | CENWSXKKVBDBGM-UHFFFAOYSA-N |
The planar imidazo[1,2-a]pyridine system facilitates π-π stacking interactions with biological targets, while the thiazole ring’s sulfur atom enhances binding affinity through polar interactions.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of imidazo[1,2-a]pyridine-thiazole hybrids typically involves multi-step reactions. A representative route for analogous compounds involves:
-
Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones.
-
Introduction of the thiazole moiety through condensation reactions, such as the Hantzsch thiazole synthesis, utilizing thioureas and α-halo carbonyl compounds.
For example, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine employs refluxing 3-chloro-2-methylphenylthiourea with 4-fluorophenacylbromide in ethanol, yielding the thiazole ring without catalysts. Adapting this method, the target compound could be synthesized by substituting appropriate precursors to introduce the chloro and methyl groups.
Reaction Conditions and Yields
-
Solvent: Ethanol or DMF under reflux (80–100°C).
-
Catalysts: Base catalysts (e.g., triethylamine) may enhance condensation efficiency.
-
Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures.
Yields for similar reactions range from 60–85%, depending on substituent steric effects and electronic properties.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for related compounds include:
-
N-H Stretching: 3300–3400 cm⁻¹ (amine group).
-
C-Cl Stretching: 550–750 cm⁻¹.
-
C-N/C-S Vibrations: 1250–1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Aromatic protons in the imidazo[1,2-a]pyridine ring resonate at δ 7.2–8.5 ppm, while the thiazole protons appear at δ 6.8–7.5 ppm. The amine protons (NH₂) show broad singlets near δ 5.5 ppm.
-
¹³C NMR: The quaternary carbon adjacent to the chlorine atom appears at δ 140–145 ppm, with thiazole carbons between δ 110–130 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) typically displays a molecular ion peak at m/z 264.73 [M+H]⁺, consistent with the molecular weight. Fragmentation patterns reveal cleavage of the imidazo[1,2-a]pyridine-thiazole bond, yielding ions at m/z 151 (imidazo[1,2-a]pyridine fragment) and m/z 114 (thiazole-amine fragment).
Biological Activities and Mechanisms
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives exhibit potent inhibition of kinases such as c-KIT and CDK4/6, which are implicated in cancer cell proliferation . For instance, palbociclib (a CDK4/6 inhibitor) shares structural motifs with the target compound, suggesting potential antiproliferative effects via cell cycle arrest at the G1 phase .
Table 2: Comparative Kinase Inhibitory Activity of Analogous Compounds
| Compound | CDK4 Inhibition (Ki, nM) | CDK6 Inhibition (Ki, nM) | Antiproliferative GI₅₀ (nM) |
|---|---|---|---|
| Palbociclib | 11 | 15 | 40 (MV4-11 cells) |
| Analogous Thiazole | 1–4 | 30–34 | 23–209 |
The target compound’s cyclopentylamino and methylthiazole groups may enhance selectivity for CDK4/6 over off-target kinases like CDK2 or CDK9 .
Antimicrobial Activity
Thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The amine group at position 2 of the thiazole ring facilitates membrane disruption or enzyme inhibition.
Therapeutic Applications and Future Directions
Oncology
Preclinical studies of related compounds show tumor growth inhibition in xenograft models without significant toxicity . The compound’s dual kinase and antimicrobial activity positions it as a candidate for combination therapies in infections complicating cancer treatments.
Challenges and Optimization
-
Solubility: The lipophilic imidazo[1,2-a]pyridine core may limit aqueous solubility. Prodrug strategies or formulation with cyclodextrins could address this.
-
Selectivity: Further SAR studies are needed to minimize off-target kinase interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume